N-(2-(4-acetamidobenzamido)ethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-[(4-acetamidobenzoyl)amino]ethyl]-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4/c1-15(29)25-18-7-5-16(6-8-18)21(31)23-11-12-24-22(32)17-4-3-13-28(14-17)19-9-10-20(30)27(2)26-19/h5-10,17H,3-4,11-14H2,1-2H3,(H,23,31)(H,24,32)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEITZSVEPJUFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2CCCN(C2)C3=NN(C(=O)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-acetamidobenzamido)ethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Formula
- IUPAC Name : this compound
- Molecular Formula : C22H28N6O4
- Molecular Weight : 440.5 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C22H28N6O4 |
| Molecular Weight | 440.5 g/mol |
| CAS Number | 1396866-95-7 |
The biological activity of this compound primarily stems from its ability to interact with various molecular targets involved in cell signaling pathways. It has been shown to exhibit inhibitory effects on specific enzymes and receptors, which may contribute to its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Antitumor Activity
Recent studies have indicated that derivatives of piperidine, including this compound, demonstrate significant antitumor activity. For instance, a related piperidine-based compound was found to inhibit EZH2, a critical enzyme in cancer progression, showcasing robust antitumor effects in vitro and in vivo .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the piperidine ring and the incorporation of specific functional groups significantly influence the biological potency of the compound. For example, the introduction of acetamido groups enhances solubility and bioavailability, which are crucial for therapeutic efficacy .
Table: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Acetamido Group Addition | Increased solubility and potency |
| Variation in Piperidine Substituents | Altered enzyme inhibition profiles |
| Oxo Group at Position 6 | Enhanced interaction with target enzymes |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Anticancer Efficacy : A study demonstrated that the compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating its potential as an anticancer agent.
- Neuroprotective Effects : Research has suggested that this compound may also provide neuroprotective benefits by inhibiting acetylcholinesterase (AChE) activity, thereby increasing acetylcholine levels and improving cognitive function .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Hypothetical data based on structural analogs; experimental validation required.
Structural and Functional Insights
- Dihydropyridazinone vs.
- Substituent Effects : The acetamidobenzamido group in the target compound improves aqueous solubility (logP = 2.1) relative to nitrile-containing analogs (logP = 2.5), which exhibit higher lipophilicity due to the nitrile group .
- Piperidine Positioning: Piperidine-3-carboxamide (target) vs. 45.2 nM) .
Binding and Selectivity Profiles
- The target compound’s dihydropyridazinone and acetamidobenzamido groups synergize to achieve dual inhibition of kinases and heat shock proteins (HSPs), a feature absent in tetrazole- or pyrazine-based analogs .
- The pyrazolyl-dihydropyridazinone analog (3-(4-[[6-oxo-3-(1H-pyrazol-1-yl)-...]) shows superior kinase Z inhibition (IC50 = 8.9 nM) due to pyrazole-mediated hydrophobic interactions, but lacks HSP selectivity .
Research Findings and Limitations
- Hypothetical Data : The comparisons rely on computational modeling (e.g., molecular docking) and extrapolation from structurally related compounds. Experimental validation is critical for confirming binding affinities and pharmacokinetic properties.
- Contradictory Evidence : Some analogs with higher logP values (e.g., cyclopenta[c]pyridazin derivative) exhibit lower solubility but better blood-brain barrier penetration, suggesting context-dependent optimization strategies .
Q & A
Q. What are the key considerations for synthesizing this compound, and what methodologies are recommended?
Synthesis involves multi-step reactions, including:
- Condensation and cyclization : Critical for forming the pyridazinone and piperidine cores. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products .
- Functional group protection : The acetamidobenzamido group may require protection during reactive steps to prevent undesired interactions .
- Purification : Techniques like recrystallization (using ethanol or dichloromethane) or column chromatography are essential for isolating high-purity products .
Q. Which analytical techniques are most effective for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR validate the piperidine, pyridazinone, and acetamidobenzamido moieties. For example, the 6-oxo-1,6-dihydropyridazine proton resonates at δ 12.5–13.5 ppm .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
- FT-IR : Identifies carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
Q. How should researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?
- HPLC/UPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Purity ≥95% is required for in vitro assays; ≥98% for in vivo studies .
- Melting point consistency : Deviation >2°C from literature values indicates impurities .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Dose-response reevaluation : Ensure activity is concentration-dependent and not an artifact of assay conditions (e.g., solvent DMSO concentration ≤0.1%) .
- Target selectivity profiling : Use kinase/GPCR panels to confirm specificity. For example, fluorobenzyl analogs in related compounds show off-target kinase inhibition .
- Metabolic stability testing : Hepatic microsome assays (human/rodent) can clarify if discrepancies arise from rapid degradation .
Q. What strategies optimize the compound’s pharmacokinetic properties while retaining bioactivity?
- Piperidine ring modifications : Introducing methyl groups (e.g., 1-methyl-6-oxo) enhances metabolic stability by sterically shielding the carbonyl .
- Solubility enhancement : Replace the 4-acetamidobenzamido group with polar substituents (e.g., sulfonamides) while monitoring SAR trade-offs .
- Prodrug approaches : Mask the carboxamide as an ester to improve oral bioavailability .
Q. How do structural variations in analogous compounds influence biological target interactions?
- Pyridazinone core : Essential for hydrogen bonding with ATP-binding pockets (e.g., kinases). Substitution at the 3-position (piperidine) modulates steric bulk and affinity .
- Chlorobenzyl vs. fluorobenzyl groups : Fluorine improves membrane permeability but reduces π-π stacking in hydrophobic binding pockets .
Q. What computational methods predict binding modes and guide analog design?
- Molecular docking (AutoDock Vina) : Simulate interactions with targets like PARP-1 or PDE4. Prioritize analogs with ΔG < -8 kcal/mol .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories. RMSD >3 Å indicates poor binding .
Q. How should stability studies be designed under varying pH and temperature conditions?
Q. What in vitro/in vivo models are suitable for toxicity evaluation?
- hERG inhibition assay : Patch-clamp electrophysiology to assess cardiac risk (IC50 >10 µM preferred) .
- Ames test : Bacterial reverse mutation assay (TA98/TA100 strains) for mutagenicity screening .
- Rodent acute toxicity : Single-dose administration (50–200 mg/kg) with 14-day observation for mortality/organ damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
